Cas no 305801-18-7 (3-(4-aminophenoxy)benzonitrile)
3-(4-aminophenoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-(4-aminophenoxy)-
- 4-(3-cyanophenoxy)aniline
- SCHEMBL13192848
- 305801-18-7
- G21035
- DB-135528
- FMA80118
- CS-0259391
- AKOS000214908
- DTXSID201306403
- EN300-73166
- 3-(4-aminophenoxy)benzonitrile
- Z330805200
-
- Inchi: 1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2
- InChI Key: VIAKQBRLRUIQHB-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(OC2=CC=C(N)C=C2)=C1
Computed Properties
- Exact Mass: 210.079312947Da
- Monoisotopic Mass: 210.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 59Ų
3-(4-aminophenoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406385-25mg |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B406385-50mg |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B406385-250mg |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 250mg |
$ 275.00 | 2022-06-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870886-1g |
3-(4-Aminophenoxy)benzonitrile |
305801-18-7 | 95% | 1g |
¥2416.0 | 2023-01-30 | |
| Enamine | EN300-73166-0.05g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-73166-0.1g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-73166-0.25g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
| Enamine | EN300-73166-0.5g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-73166-1.0g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 1.0g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-73166-2.5g |
3-(4-aminophenoxy)benzonitrile |
305801-18-7 | 95.0% | 2.5g |
$614.0 | 2025-03-21 |
3-(4-aminophenoxy)benzonitrile Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(4-aminophenoxy)benzonitrile
Professional Introduction to 3-(4-aminophenoxy)benzonitrile (CAS No. 305801-18-7)
3-(4-aminophenoxy)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 305801-18-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amide exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and development. The compound's molecular architecture, featuring both an amino group and a benzonitrile moiety, positions it as a versatile intermediate in synthesizing biologically active molecules.
The< strong>nomenclature of this chemical underscores its synthetic pathways and functional properties. The presence of a phenoxy bridge between the aromatic rings not only influences its solubility and reactivity but also opens up possibilities for further derivatization, making it a valuable scaffold for medicinal chemists. In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how modifications to this core structure can enhance pharmacological properties such as bioavailability, selectivity, and target interaction.
Recent studies have highlighted the< strong>pharmacological relevance of 3-(4-aminophenoxy)benzonitrile in addressing various therapeutic challenges. Researchers have been exploring its derivatives as potential candidates for treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The benzonitrile group, in particular, has been shown to exhibit inhibitory effects on certain enzymes and receptors implicated in these pathologies. For instance, modifications to the aromatic ring or the amino substituent have demonstrated promising results in preclinical models, suggesting that this compound class could serve as a foundation for novel therapeutic agents.
The< strong>synthetic methodologies employed in producing 3-(4-aminophenoxy)benzonitrile are equally critical to its utility. Traditional approaches involving nucleophilic substitution reactions or condensation reactions with appropriate precursors remain widely used. However, emerging techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient and sustainable routes to complex derivatives. These methods not only improve yield but also allow for greater precision in constructing the desired molecular framework, which is essential for optimizing drug-like characteristics.
In the context of drug discovery pipelines, 3-(4-aminophenoxy)benzonitrile has been integrated into high-throughput screening (HTS) campaigns to identify lead compounds with desired biological activities. Its structural features make it amenable to rapid diversification through combinatorial chemistry or library synthesis platforms. Such strategies enable researchers to generate large collections of analogs for screening against disease-specific targets, accelerating the identification of molecules with therapeutic potential.
The< strong>biological activity of this compound is further illuminated by its interaction with biological targets at the molecular level. Computational studies have predicted that derivatives of 3-(4-aminophenoxy)benzonitrile may bind to proteins involved in signal transduction pathways or metabolic processes relevant to human health. Experimental validation through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy has provided insights into how these interactions modulate cellular functions. Such mechanistic understanding is crucial for designing drugs that are not only effective but also possess minimal off-target effects.
The< strong>regulatory considerations associated with 3-(4-aminophenoxy)benzonitrile are also noteworthy. As pharmaceutical intermediates or active pharmaceutical ingredients (APIs), these compounds must comply with stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Quality control measures during synthesis and purification are paramount to ensure consistency and safety in subsequent applications. Advances in analytical chemistry have enabled more robust characterization techniques, including mass spectrometry and chromatography, which are indispensable for meeting regulatory standards.
The< strong>future directions in research involving 3-(4-aminophenoxy)benzonitrile are multifaceted. Exploration into green chemistry principles could lead to more environmentally benign synthetic routes, reducing waste and energy consumption without compromising efficiency. Additionally, interdisciplinary collaborations between chemists, biologists, and computer scientists may uncover novel applications or therapeutic uses that were previously unexplored. As our understanding of disease mechanisms evolves, so too will the demand for innovative molecular tools like this compound to address emerging health challenges.
In summary, 3-(4-aminophenoxy)benzonitrile (CAS No. 305801-18-7) represents a compelling subject of study within pharmaceutical chemistry due to its structural versatility and pharmacological promise. Ongoing research continues to elucidate its potential applications while refining synthetic strategies for greater efficiency and sustainability. By leveraging cutting-edge technologies and collaborative efforts across disciplines, scientists are poised to unlock new therapeutic possibilities derived from this remarkable compound.
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